molecular formula C15H24ClNO2 B3832022 1-(3-methoxy-4-propoxybenzyl)pyrrolidine hydrochloride

1-(3-methoxy-4-propoxybenzyl)pyrrolidine hydrochloride

Cat. No. B3832022
M. Wt: 285.81 g/mol
InChI Key: TYHRPLNZQCXGSN-UHFFFAOYSA-N
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Description

Pyrrolidine is a five-membered nitrogen-containing heterocycle . It’s widely used by medicinal chemists to create compounds for the treatment of various diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

Pyrrolidine compounds can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The pyrrolidine ring is characterized by its non-planarity, a phenomenon called "pseudorotation" . This allows for increased three-dimensional coverage and efficient exploration of the pharmacophore space .


Chemical Reactions Analysis

Pyrrolidine compounds can undergo various chemical reactions. For instance, they can be functionalized to create new compounds with different biological profiles .

Mechanism of Action

The mechanism of action of pyrrolidine compounds can vary depending on their structure and the target they interact with. They can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .

Safety and Hazards

The safety and hazards of pyrrolidine compounds can vary widely depending on their specific structure and properties. It’s important to refer to the specific Safety Data Sheet (SDS) for each compound for detailed information .

Future Directions

Pyrrolidine compounds have a wide range of applications in drug discovery and medicinal chemistry. They can be used to design new compounds with different biological profiles, making them a valuable tool for future research .

properties

IUPAC Name

1-[(3-methoxy-4-propoxyphenyl)methyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-3-10-18-14-7-6-13(11-15(14)17-2)12-16-8-4-5-9-16;/h6-7,11H,3-5,8-10,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHRPLNZQCXGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CN2CCCC2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Methoxy-4-propoxyphenyl)methyl]pyrrolidine;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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